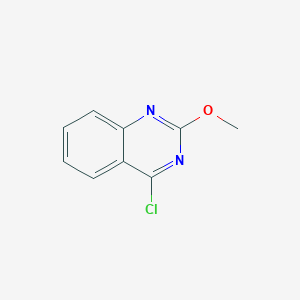

4-Chloro-2-methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDPDMSWNHDXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Chloro 2 Methoxyquinazoline

Established Reaction Pathways for the Synthesis of 4-Chloro-2-methoxyquinazoline

The formation of this compound is primarily achieved through well-defined synthetic routes that utilize readily available precursors. These pathways are characterized by their reliability and have been documented in chemical literature, providing foundational methods for obtaining this important compound.

Synthesis from 4-Chloro-2-nitroquinazoline Precursors

One potential, though less commonly detailed, pathway involves the use of 4-chloro-2-nitroquinazoline as a starting material. This route suggests that the nitro group at the 2-position can be substituted by a methoxy (B1213986) group. The process involves reacting 4-chloro-2-nitroquinazoline with methanol (B129727) to yield this compound. However, detailed experimental protocols and yield specifics for this particular transformation are not extensively documented in peer-reviewed literature, with the method being mentioned peripherally in the context of synthesizing other quinazoline (B50416) derivatives.

Exploration of Alternative Synthetic Routes

More established and widely utilized synthetic routes for this compound have been explored, offering robust and high-yielding alternatives.

A primary and highly efficient method starts from 2,4-dichloroquinazoline (B46505) . This precursor allows for a regioselective nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position of the quinazoline ring is significantly more reactive towards nucleophiles than the chlorine at the 2-position. This difference in reactivity allows for the selective replacement of the C4-chloro group. The reaction of 2,4-dichloroquinazoline with sodium methoxide (B1231860) in methanol selectively yields this compound. This pathway is favored for its high selectivity and excellent yields.

Another logical, though less specifically documented, approach is the chlorination of 2-methoxyquinazolin-4(3H)-one . In this strategy, the hydroxyl group at the 4-position of the quinazolinone ring is converted to a chloro group. This transformation is a common strategy in quinazoline chemistry, typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net

Methodological Advancements in the Preparation of this compound

Advancements in synthetic methodology aim to refine existing procedures by optimizing reaction conditions, enhancing product yields, and aligning with the principles of green chemistry.

Optimization of Reaction Parameters and Conditions

While specific optimization studies for the synthesis of this compound are not widely reported, the established route from 2,4-dichloroquinazoline is known to be highly efficient. One documented procedure provides a clear set of parameters that lead to a high yield. chemicalbook.com The reaction is typically stirred at ambient temperature for an extended period to ensure completion.

Table 1: Reaction Parameters for the Synthesis of this compound from 2,4-Dichloroquinazoline

| Parameter | Condition |

|---|---|

| Starting Material | 2,4-Dichloroquinazoline |

| Reagent | 5M Sodium methoxide in methanol |

| Solvent | Methanol |

| Temperature | Ambient (20°C) |

| Reaction Time | 48 hours |

This table outlines a specific set of conditions for the synthesis of this compound.

The optimization of such reactions in a broader context often involves screening different bases, solvents, temperatures, and reaction times to maximize yield and minimize impurities. prismbiolab.com

Yield Enhancement Studies

The synthesis of this compound via the reaction of 2,4-dichloroquinazoline with sodium methoxide has been reported with a high yield of 96%. chemicalbook.com This near-quantitative yield suggests that the process is already highly efficient, potentially explaining the limited number of studies focused solely on enhancing the yield for this specific transformation. General strategies for yield enhancement in related quinazoline syntheses often focus on precise control of reaction stoichiometry and temperature, as well as efficient product isolation techniques. For many SNAr reactions on chloroquinazolines, high yields are often achieved under optimized, mild conditions. mdpi.com

Green Chemistry Approaches in Synthesis

Microwave-assisted synthesis is a prominent green chemistry technique that has been successfully applied to the synthesis of various quinazoline derivatives. nih.govnih.govbeilstein-journals.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.comsemanticscholar.org

The use of alternative, greener solvents is another key aspect of green chemistry. For quinazolinone synthesis, deep eutectic solvents (DES) have been explored as environmentally friendly reaction media, replacing volatile organic compounds. tandfonline.comresearchgate.net These principles could potentially be applied to the synthesis of this compound to develop more sustainable protocols.

Chemical Reactivity and Transformation Profiles of 4 Chloro 2 Methoxyquinazoline

Nucleophilic Substitution Reactions at the C-4 Position

The C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. The chlorine atom at this position acts as a good leaving group, facilitating its displacement by a variety of nucleophiles.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

4-Chloro-2-methoxyquinazoline readily undergoes nucleophilic substitution with a wide array of nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazines. These reactions are fundamental in the synthesis of various biologically active molecules. The general mechanism involves the attack of the nitrogen nucleophile on the electron-deficient C-4 carbon, followed by the elimination of the chloride ion. researchgate.net

Studies on related 4-chloroquinazoline (B184009) systems have shown that these reactions can be carried out under various conditions, often by refluxing the reactants in a suitable solvent like isopropanol (B130326) or ethanol. researchgate.net For instance, the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with aniline (B41778) derivatives proceeds smoothly to afford the corresponding 4-anilino products, highlighting the greater reactivity of the C-4 position. researchgate.net Similarly, 4-chloro-2-ethoxyquinazoline, a close analog, reacts with hydrazine (B178648) hydrate (B1144303) to yield 2-ethoxyquinazolin-4-ylhydrazine. researchgate.net

The reaction conditions and outcomes for the nucleophilic substitution of 4-chloroquinazolines with various nitrogen nucleophiles are summarized in the table below.

Reactivity with Oxygen- and Sulfur-Containing Nucleophiles (e.g., Alkoxides, Thiols)

The chlorine atom at the C-4 position can also be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide (B1231860), provide a route to 4-alkoxyquinazolines. For example, the reaction of 4-chloroquinolines with methoxide ions is a well-established transformation, and similar reactivity is expected for this compound, which would yield 2,4-dimethoxyquinazoline. researchgate.net The reaction of 2-Chloro-5-nitrothiazole with sodium methoxide results in the formation of 2-methoxy-5-nitrothiazole, demonstrating the general applicability of this type of substitution in related heterocyclic systems. longdom.org

Thiolates and thiols are also effective nucleophiles for the substitution of the C-4 chlorine. Thiophenols can react with 4-chloroquinazolines to form 4-(phenylthio)quinazoline derivatives. nih.govgoogle.com These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. The reaction of 4-chlorophenol (B41353) with thiomorpholine (B91149) in the presence of formaldehyde (B43269) leads to the formation of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, showcasing the reactivity of sulfur nucleophiles with activated chloro-aromatic compounds. mdpi.com

Influence of Substituents on C-4 Electrophilicity

The electrophilicity of the C-4 carbon, and thus the rate of nucleophilic substitution, is significantly influenced by the nature and position of other substituents on the quinazoline ring. Electron-withdrawing groups on the benzene (B151609) portion of the quinazoline ring generally increase the rate of reaction by further stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups tend to decrease the reaction rate.

For example, the presence of methoxy (B1213986) groups at the C-6 and C-7 positions, as seen in analogs like 2,4-dichloro-6,7-dimethoxyquinazoline, influences the reactivity. researchgate.netnih.gov While these groups are electron-donating through resonance, their precise effect on the reaction kinetics can be complex and is also dependent on the reaction conditions and the nature of the nucleophile. nih.gov In general, the rate of nucleophilic aromatic substitution increases with the presence of electron-withdrawing substituents on the aromatic ring. nih.gov Computational studies using descriptors like LUMO energy and electrostatic potential (ESP) at the reaction center can provide quantitative models for predicting reactivity and site selectivity in SNAr reactions. chemrxiv.org

Reactions Involving the Methoxy Group at the C-2 Position

The methoxy group at the C-2 position is generally less reactive than the chlorine at C-4. However, it can undergo specific transformations, such as demethylation or oxidation, under appropriate conditions.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond of the methoxy group is a common transformation, typically achieved under strong acidic conditions. Reagents like boron tribromide (BBr₃) are particularly effective for the demethylation of aryl methyl ethers, even at low temperatures. chem-station.comorgsyn.orgcommonorganicchemistry.com The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com This method is often preferred due to its high efficiency and applicability to substrates with various functional groups. orgsyn.org However, care must be taken as BBr₃ is highly reactive towards water. chem-station.com

Alternatively, hydrobromic acid (HBr) or hydroiodic acid (HI) in acetic acid or other solvents can also be used for demethylation, although these conditions often require higher temperatures. researchgate.net The choice of reagent can sometimes lead to different outcomes. For instance, in the demethylation of 2,4-dimethoxyquinolines, different reagents can selectively yield either the 2-hydroxy or 4-hydroxy derivative. nih.gov

Oxidation and Functional Group Transformations (e.g., Quinone Derivative Formation)

Transformations of the 2-methoxy group beyond simple cleavage are less common but can be achieved. While direct oxidation of the 2-methoxy group to a carbonyl, leading to a quinone-like structure, is not extensively documented for this specific compound, related transformations in quinazoline chemistry suggest possibilities. For instance, the oxidation of quinazolin-4-one with potassium permanganate (B83412) in an acidic medium can lead to the formation of benzoylene urea (B33335) (2,4-dihydroxyquinazoline). sioc-journal.cn This indicates that the pyrimidine ring can be susceptible to oxidative cleavage under harsh conditions.

More typically, the 2-methoxy group can be hydrolyzed under acidic or basic conditions to the corresponding quinazolin-2(1H)-one. This transformation is essentially a demethylation followed by tautomerization. The resulting 2-oxo functionality is a common feature in many biologically active quinazoline derivatives. nih.govsemanticscholar.org While direct oxidation to a quinone is not a primary reaction pathway, functional group interconversion starting from the 2-methoxy group provides a route to a variety of other substituted quinazolines.

Electrophilic Aromatic Substitution on the Benzo Ring

Electrophilic aromatic substitution (EAS) on the quinazoline scaffold is generally challenging due to the electron-withdrawing nature of the fused pyrimidine ring, which deactivates the adjoined benzene ring towards electrophilic attack. For the parent quinazoline molecule, nitration is the primary known electrophilic substitution reaction, which yields 6-nitroquinazoline. scispace.com Theoretical calculations predict the order of reactivity for electrophilic attack on the unsubstituted quinazoline's benzo ring to be C-8 > C-6 > C-5 > C-7. scispace.com

Therefore, for a hypothetical electrophilic attack on a this compound derivative with additional substituents on the benzo ring, the reaction's feasibility and regioselectivity would depend on the balance between the strong deactivating effect of the quinazoline core and the directing effects of the substituents on the carbocation intermediates formed during the reaction. libretexts.org Specific experimental data for electrophilic aromatic substitution reactions directly on the benzo ring of this compound are not extensively documented, reflecting the inherent low reactivity of the system towards electrophiles.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

The chlorine atom at the C4 position of the quinazoline ring is highly activated towards displacement, a characteristic attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3). nih.gov This reactivity makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in creating new carbon-carbon and carbon-nitrogen bonds.

Buchwald–Hartwig Amination: This reaction is a cornerstone for synthesizing N-aryl compounds by coupling aryl halides with amines. wikipedia.orglibretexts.orgacsgcipr.org The process involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orglibretexts.org 4-Chloroquinazoline derivatives readily undergo this amination, providing a facile route to a wide range of 4-aminoquinazolines. The reaction is versatile, accommodating various primary and secondary amines, and is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand (such as X-Phos), and a base. beilstein-journals.org

Suzuki-Miyaura Coupling: As a powerful method for forming Csp²–Csp² bonds, the Suzuki-Miyaura reaction couples organoboron compounds with organic halides. nih.govlibretexts.orgorganic-chemistry.org The reaction of 4-chloroquinazoline derivatives with arylboronic acids, catalyzed by a palladium complex like Pd(PPh₃)₄ or Pd(OAc)₂, successfully replaces the C4-chloro substituent with various aryl groups. nih.govresearchgate.netnih.gov This transformation is valued for its functional group tolerance and the relatively low toxicity of the boron reagents. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The C4-Cl bond of the quinazoline nucleus is sufficiently reactive to participate in Sonogashira coupling. The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base such as an amine. researchgate.netscilit.comdntb.gov.uarsc.org Studies on 4-chloro-2-substituted quinazolines have shown that C4-alkynylated products can be obtained, though reaction conditions sometimes require careful optimization to achieve good yields. nih.govresearchgate.net

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Buchwald–Hartwig Amination | 4-Chloro-estrone derivative | Anilines | Pd(OAc)₂, X-Phos, KOt-Bu | 4-Anilino-estrone derivative | beilstein-journals.org |

| Suzuki-Miyaura Coupling | 4,7-Dichloro-6-nitroquinazoline derivative | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-7-chloro-6-nitroquinazoline | nih.gov |

| Sonogashira Coupling | 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂, Cs₂CO₃, CuI | 4-(Phenylethynyl)-2-trichloromethylquinazoline | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | 4-Chloro quinoline (B57606) derivative | Arylboronic acids | Pd(PPh₃)₄ | 4-Aryl quinoline | researchgate.net |

Ring Modification and Rearrangement Reactions (e.g., Azido-Azomethine-Tetrazole Tautomerism)

The reaction of 4-chloroquinazoline derivatives with azide (B81097) nucleophiles, such as sodium azide, leads to fascinating and synthetically useful ring-chain tautomerism. beilstein-journals.orgscispace.comresearchgate.net When this compound is treated with sodium azide, the initial product is 4-azido-2-methoxyquinazoline, formed via nucleophilic aromatic substitution of the chloride.

This azido (B1232118) derivative can exist in a dynamic equilibrium with a fused, tricyclic isomer: 5-methoxytetrazolo[1,5-a]quinazoline. beilstein-journals.orgnih.gov This phenomenon is known as azido-azomethine-tetrazole tautomerism, a type of valence tautomerism. The equilibrium between the open-chain azido form and the closed-ring tetrazole form is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the quinazoline ring. nih.gov In many cases, the tetrazole form is thermodynamically more stable. beilstein-journals.orgnih.gov This transformation represents a significant modification of the quinazoline core, providing access to the tetrazolo[1,5-a]quinazoline ring system, which is a scaffold of interest in medicinal chemistry. researchgate.netnih.gov

The formation of the tetrazole ring is a reversible process. The tetrazolo[1,5-a]quinazolines can react as if they were the 4-azidoquinazoline isomers, allowing them to participate in reactions characteristic of azides, such as cycloadditions. nih.gov This dual reactivity makes them versatile synthetic intermediates.

| Substrate | Reagent | Reaction/Phenomenon | Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Ethoxy-4-chloroquinazoline | Sodium Azide (NaN₃) | Nucleophilic Substitution | 4-Azido-2-ethoxyquinazoline | Demonstrates the displacement of the C4-chloride by the azide ion. | scispace.comresearchgate.net |

| 2-Chloro-4-sulfonylquinazoline derivative | Sodium Azide (NaN₃) | Nucleophilic Substitution & Tautomerism | 4-Azido-2-sulfonylquinazoline ⇌ Tetrazolo[1,5-a]quinazoline derivative | Illustrates the intrinsic azide-tetrazole equilibrium which can direct further reactions. | beilstein-journals.orgnih.gov |

| 2-Chloroquinoline | Sodium Azide (NaN₃) | Nucleophilic Substitution & Cyclization | Tetrazolo[1,5-a]quinoline (B14009986) | A classic method for preparing the related tetrazolo[1,5-a]quinoline system. | researchgate.net |

| 6-Azidopurine nucleosides | (Internal equilibrium) | Azide-Tetrazole Equilibrium | 6-Azidopurine ⇌ Tetrazolo[5,1-i]purine | Solvent polarity significantly influences the position of the equilibrium. | nih.gov |

Derivatives and Analogues of 4 Chloro 2 Methoxyquinazoline: Design and Synthesis

Design Principles for Novel 4-Chloro-2-methoxyquinazoline Derivatives

The design of new derivatives based on the this compound core is guided by established structure-activity relationships (SAR) and modern computational techniques. A primary strategy involves modifying the scaffold to enhance its interaction with specific biological targets, often protein kinases. The 4-aminoquinazoline moiety, readily accessible from 4-chloroquinazoline (B184009), is a well-known pharmacophore that anchors within the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).

Key design principles include:

Structure-Activity Relationship (SAR) Studies: SAR studies have shown that the nature of the substituent at the C-4 position is critical for biological activity. For instance, replacing the chlorine with various anilines (forming 4-anilinoquinazolines) can modulate potency and selectivity against different kinases. Small hydrophobic substituents on the terminal aniline (B41778) ring, particularly at the meta and para positions, have been shown to enhance inhibitory activity toward both EGFR and VEGFR2. researchgate.net Conversely, ortho-substitution often leads to less potent compounds. researchgate.net

Bioisosteric Replacement: In some designs, atoms or groups are replaced with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, within a series of derivatives, an oxygen atom in a side chain might be replaced by a more stable carbon atom to apply the principle of bio-electronic isosteres. nih.gov

Molecular Docking and Computational Modeling: Structure-based drug design is heavily utilized to predict how a novel derivative will bind to its target. researchgate.net Molecular docking simulations help visualize interactions, such as hydrogen bonds between the quinazoline (B50416) derivative and amino acid residues (e.g., Glu, Asp) in the active site of a kinase, guiding the rational design of more potent inhibitors. researchgate.net

These principles collectively guide the strategic modification of the this compound scaffold to generate new chemical entities with desired biological profiles.

Synthetic Methodologies for Diversifying the Quinazoline Scaffold

The chemical reactivity of the this compound core allows for diversification at multiple positions. The chlorine atom at C-4 is particularly susceptible to nucleophilic aromatic substitution (SNAr), which is the most common strategy for introducing a wide range of substituents.

While the C-4 position is the most frequently modified, the benzene (B151609) portion of the quinazoline ring (C-5, C-6, C-7, and C-8) can also be functionalized to modulate the molecule's properties. This is typically achieved by starting with an appropriately substituted anthranilic acid derivative before the quinazoline ring is constructed.

Common synthetic routes for this purpose include:

Niementowski Quinazoline Synthesis: This involves the condensation of anthranilic acids with amides. By using substituted anthranilic acids (e.g., 5-bromoanthranilic acid), one can introduce substituents at the C-6 position. nih.gov

From Substituted Anilines: The synthesis can begin with a substituted aniline, which is then elaborated through cyclization, nitration, and chlorination steps to produce a quinazoline core with substituents at various positions. nih.gov For example, 7-chloro derivatives can be synthesized from 4-chloroanthranilic acid. organic-chemistry.org

The following table summarizes examples of reaction conditions for introducing substituents at various positions, often prior to or during the formation of the quinazoline ring system.

| Position | Reaction Type | Reagents and Conditions | Result | Reference |

|---|---|---|---|---|

| C-5 | Cyclocondensation | Substituted (e.g., hydroxyl, carboxyl) 2-aminobenzoic acid derivatives. | Synthesis of 5-substituted quinazolinones. | nih.gov |

| C-6 | Halogenation/Cross-Coupling | Starting with 5-bromoanthranilic acid; subsequent palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) on the 6-bromoquinazoline (B49647) intermediate. | Introduction of aryl, alkynyl, or other carbon-based groups at C-6. | nih.govmdpi.com |

| C-7 | Cyclocondensation | Starting with 4-substituted anthranilic acid (e.g., 4-chloro, 4-methoxy) followed by cyclization and chlorination. | Preparation of 7-substituted-4-chloroquinazolines. | nih.govorganic-chemistry.org |

| C-8 | Metalation | Regioselective metalation of a 4-chloroquinazoline followed by quenching with an electrophile (e.g., iodine). | Direct introduction of a substituent (e.g., iodo) at the C-8 position. | rsc.org |

The term bifunctional reactivity in this context refers to the sequential or selective functionalization of two different reactive sites on the quinazoline scaffold. Dihalogenated quinazolines, such as 2-aryl-4-chloro-6-iodoquinazolines, are excellent substrates for this approach. The differential reactivity of the C-Cl and C-I bonds allows for selective, stepwise reactions.

Research has shown that in palladium-catalyzed cross-coupling reactions, substitution preferentially occurs at the more reactive Csp²-I bond before substitution at the C-4 chloro position. mdpi.com This selectivity enables a controlled, sequential introduction of different groups. For example, a Sonogashira coupling can be performed first at the C-6 iodo position, followed by a Suzuki-Miyaura coupling at the C-4 chloro position, yielding a polysubstituted quinazoline that would be difficult to access otherwise. mdpi.com

This stepwise approach is summarized below:

Step 1 (Functionalization at C-6): A 4-chloro-6-iodoquinazoline (B131391) is reacted with a terminal alkyne under Sonogashira conditions (Pd/Cu catalysis) at room temperature. The reaction selectively occurs at the C-6 position. mdpi.com

Step 2 (Functionalization at C-4): The resulting 4-chloro-6-alkynylquinazoline is then subjected to a different cross-coupling reaction, such as a Suzuki-Miyaura reaction with a boronic acid, to modify the C-4 position. mdpi.com

This method provides a powerful tool for creating complex and diverse quinazoline derivatives by exploiting the distinct reactivity of two different halogen atoms on the same scaffold.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug design to create compounds with enhanced or dual activities. The this compound scaffold is frequently linked to other heterocyclic systems like pyrazole (B372694) and thiazole (B1198619).

Pyrazole Hybrids: Quinazoline-pyrazole hybrids are synthesized to target various diseases. mdpi.com A common synthetic route involves the reaction of a 2-bromobenzaldehyde (B122850) with a 5-aminopyrazole in the presence of a copper catalyst. organic-chemistry.org This one-pot tandem reaction proceeds through an initial imine formation followed by an Ullmann-type coupling to yield the fused pyrazolo[1,5-a]quinazoline system. organic-chemistry.orgfrontiersin.org

Thiazole Hybrids: Thiazole moieties are also frequently hybridized with the quinazoline core. mdpi.com The synthesis of these hybrids often involves a multi-step process. For example, a quinazoline core bearing a linker with a thiosemicarbazide (B42300) group can be cyclized with an α-haloketone (Hantzsch thiazole synthesis) to form the final quinazoline-thiazole hybrid. nih.gov This modular approach allows for diversity, as different α-haloketones can be used to introduce various substituents onto the thiazole ring. nih.gov

| Hybrid Type | Synthetic Strategy | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Quinazoline-Pyrazole | One-pot tandem reaction | 2-Bromobenzaldehydes, 5-aminopyrazoles, Cu catalyst, K₂CO₃, 110°C. | organic-chemistry.org |

| Quinazoline-Thiazole | Multi-step synthesis via Hantzsch reaction | Quinazoline-thiosemicarbazide intermediate, various α-haloketones, acetone/DMF. | nih.gov |

Mechanistic Studies of Derivative Formation Pathways

The primary pathway for the formation of derivatives from this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamental to understanding the reactivity of the C-4 position and for optimizing reaction conditions.

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile (such as an amine) attacks the electron-deficient carbon atom at the C-4 position, which bears the chlorine leaving group. This attack breaks the aromaticity of the quinazoline ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of the electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring helps to stabilize this intermediate, facilitating the reaction.

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and results in the final substituted product. nih.gov

Studies have shown that the first step, the nucleophilic attack and formation of the Meisenheimer complex, is usually the rate-determining step of the reaction. nih.gov

Theoretical studies using Density Functional Theory (DFT) calculations on related dichloroquinazoline systems have provided deeper insight into the regioselectivity of this reaction. These calculations show that the carbon atom at the C-4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C-2 position. This makes the C-4 position more electrophilic and thus more susceptible to nucleophilic attack, explaining the high regioselectivity observed in synthetic experiments where substitution occurs preferentially at C-4. The activation energy for the attack at C-4 is calculated to be lower than at C-2, further supporting this observed reactivity.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Methoxyquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon atoms within a molecule. By analyzing chemical shifts, coupling constants, and correlation signals, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of a quinazoline (B50416) derivative provides crucial information about the protons attached to the aromatic rings and any substituent groups. For the quinazoline core, the protons on the benzene (B151609) ring typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The chemical shift and splitting pattern of these protons are influenced by their position and the nature of other substituents on the ring. The methoxy (B1213986) group protons are expected to appear as a sharp singlet in the upfield region, typically around δ 4.0 ppm.

In the case of derivatives such as 7-Chloro-2-(4-chlorophenyl)-4-methoxyquinazoline, the ¹H NMR spectrum in CDCl₃ shows signals for the quinazoline ring protons at δ 8.04 (d, J = 8.7 Hz), 7.93 (d, J = 1.7 Hz), and 7.43 (d, J = 1.9 Hz). The methoxy protons resonate as a singlet at δ 4.25. The protons of the 4-chlorophenyl group appear at δ 8.49 (d, J = 8.6 Hz) and 7.45 (d, J = 8.4 Hz) rsc.org.

Table 1: ¹H NMR Data for Selected 4-Methoxyquinazoline (B92065) Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 2-(4-Chlorophenyl)-4-methoxyquinazoline | CDCl₃ | 8.53 (d, J = 8.4 Hz, 2H), 8.13 (d, J = 8.2 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.80 (t, J = 7.7 Hz, 1H), 7.51 (d, J = 7.2 Hz, 1H), 7.48-7.45 (m, 2H), 4.26 (s, 3H) rsc.org |

| 7-Chloro-2-(4-chlorophenyl)-4-methoxyquinazoline | CDCl₃ | 8.49 (d, J = 8.6 Hz, 2H), 8.04 (d, J = 8.7 Hz, 1H), 7.93 (d, J = 1.7 Hz, 1H), 7.45 (d, J = 8.4 Hz, 2H), 7.43 (d, J = 1.9 Hz, 1H), 4.25 (s, 3H) rsc.org |

Carbon-13 (¹³C) NMR Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinazoline ring are typically observed in the range of δ 110-160 ppm. The carbon atom attached to the chlorine (C4) and the methoxy group (C2) are expected to have distinct chemical shifts influenced by the electronegativity of these substituents.

For 7-Chloro-2-(4-chlorophenyl)-4-methoxyquinazoline, the ¹³C NMR spectrum in CDCl₃ reveals signals for the quinazoline ring carbons at δ 167.00, 160.08, 152.47, 139.77, 127.46, 127.10, 124.94, and 113.64. The methoxy carbon appears at δ 54.28. The carbons of the chlorophenyl group are also observed in the aromatic region rsc.org.

Table 2: ¹³C NMR Data for Selected 4-Methoxyquinazoline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-(4-Chlorophenyl)-4-methoxyquinazoline | CDCl₃ | 167.11, 158.98, 151.69, 136.64, 136.63, 133.61, 129.80, 128.61, 127.90, 126.61, 123.49, 115.29, 54.15 rsc.org |

| 7-Chloro-2-(4-chlorophenyl)-4-methoxyquinazoline | CDCl₃ | 167.00, 160.08, 152.47, 139.77, 137.02, 136.20, 129.89, 128.65, 127.46, 127.10, 124.94, 113.64, 54.28 rsc.org |

Two-Dimensional (2D) NMR Correlation Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 4-chloro-2-methoxyquinazoline, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

In the mass spectrum of the related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline (B18945), the molecular weight is confirmed to be 239.658 g/mol . The fragmentation pattern would provide further structural information by identifying stable fragment ions formed upon ionization.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of a quinazoline derivative would be expected to show characteristic bands for C=N and C=C stretching vibrations within the aromatic rings, typically in the 1620-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methoxy group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-O stretching of the methoxy group would be observed in the 1250-1000 cm⁻¹ region, and the C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

For instance, the IR spectrum of 7-Chloro-2-(4-chlorophenyl)-4-methoxyquinazoline shows absorption bands at 2995, 2954, 2920, and 2851 cm⁻¹ corresponding to C-H stretching, and strong bands at 1619, 1578, 1557, 1497, 1452, and 1428 cm⁻¹ for the aromatic C=C and C=N stretching vibrations rsc.org.

Raman spectroscopy provides complementary information to IR spectroscopy. The FT-Raman spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline has been reported and analyzed with the aid of computational methods to assign the vibrational modes researchgate.net.

Table 3: Key IR Absorption Bands for a 4-Methoxyquinazoline Derivative

| Compound | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 7-Chloro-2-(4-chlorophenyl)-4-methoxyquinazoline rsc.org | 2995-2851 | C-H stretching |

| 1619-1428 | Aromatic C=C and C=N stretching |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinazoline exhibit characteristic absorption bands in the UV region. The UV-Vis absorption spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline shows a sharp cut-off at 237 nm. researchgate.net The position and intensity of these absorption bands are influenced by the substituents on the quinazoline ring. The methoxy and chloro substituents on this compound are expected to cause shifts in the absorption maxima compared to the unsubstituted quinazoline.

Table 4: UV-Vis Absorption Data for a Quinazoline Derivative

| Compound | λmax (nm) |

|---|---|

| 4-amino-2-chloro-6,7-dimethoxyquinazoline researchgate.net | 237 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

While the specific crystal structure of this compound is not extensively detailed in publicly accessible crystallographic databases, analysis of closely related analogues provides significant insight into the structural characteristics of this class of compounds. The study of these related structures allows for a comprehensive understanding of how substituents like chloro and methoxy groups influence the molecular geometry and supramolecular assembly.

Crystallographic Analysis of 4-Methoxyquinazoline

A key analogue for understanding the quinazoline core is 4-methoxyquinazoline. Single-crystal X-ray diffraction studies have provided a clear picture of its solid-state structure. The molecule is nearly planar, a characteristic feature of the rigid quinazoline ring system. nih.gov The primary deviation from planarity is observed in the methyl group of the methoxy substituent. nih.gov

The crystal packing of 4-methoxyquinazoline is primarily governed by π–π stacking interactions. Molecules arrange in stacks parallel to the b-axis, forming a distinct herringbone pattern. nih.gov This arrangement is common for planar aromatic systems and is crucial for the stability of the crystal lattice. The centroid-centroid separation between adjacent stacked rings is reported to be 3.5140 (18) Å, indicating a significant aromatic interaction. nih.gov

Below are the detailed crystallographic data for 4-methoxyquinazoline. nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O |

| Molecular Weight (Mr) | 160.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9590 (6) |

| b (Å) | 4.0517 (3) |

| c (Å) | 13.5858 (12) |

| β (°) | 91.754 (8) |

| Volume (V) (ų) | 382.88 (6) |

| Z (Formula units/cell) | 2 |

| Temperature (K) | 150 |

Table 1: Crystallographic data for 4-methoxyquinazoline.

Structural Insights from Substituted Chloroquinazoline Derivatives

To understand the potential influence of the chlorine atom on the crystal architecture, the structures of other chloro-substituted quinazoline derivatives can be examined. For instance, the crystal structure of 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline has been determined, providing valuable data on a more complex, substituted system. researchgate.net

The crystallographic data for this derivative are summarized below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₃H₁₈ClFN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 28.116 (4) |

| b (Å) | 7.2267 (9) |

| c (Å) | 20.975 (3) |

| β (°) | 116.727 (4) |

| Volume (V) (ų) | 3806.6 (8) |

| Z (Formula units/cell) | 8 |

Table 2: Crystallographic data for 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline.

The study of these and other related crystal structures confirms that the quinazoline scaffold provides a rigid platform, with the solid-state architecture being finely tuned by the nature and position of its substituents. The chloro and methoxy groups in this compound are expected to play key roles in defining its molecular packing through dipole-dipole interactions, hydrogen bonding (if co-crystallized with protic solvents), and van der Waals forces, leading to a unique and stable crystalline structure.

Theoretical and Computational Investigations of 4 Chloro 2 Methoxyquinazoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecular systems. For 4-Chloro-2-methoxyquinazoline, these methods provide insights into its stability, electron distribution, and susceptibility to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of quinazoline (B50416) derivatives due to its balance of computational cost and accuracy. nih.gov DFT calculations are employed to optimize the molecular geometry of this compound and to compute a range of electronic descriptors.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. chemicalbook.com A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms and the oxygen atom of the methoxy (B1213986) group, indicating sites prone to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.3 eV |

| Electronegativity (χ) | Measure of electron-attracting power | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

Ab Initio Methods

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide a high level of theoretical accuracy for electronic structure and properties.

For a molecule like this compound, ab initio calculations can be used to:

Validate DFT results: By comparing geometric parameters and electronic properties obtained from both methods, a higher degree of confidence in the computational model can be achieved.

Investigate excited states: Time-dependent DFT (TD-DFT) and other ab initio methods are instrumental in studying the electronic transitions and photophysical properties of quinazoline derivatives. nih.gov

Provide benchmark data: High-level ab initio calculations can serve as a reference for calibrating more approximate computational methods.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein.

Docking studies involving quinazoline analogues have been instrumental in understanding their interactions with various biological targets, including protein kinases. nih.gov For a hypothetical bioactive derivative of this compound, a docking simulation would involve:

Preparation of the protein and ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the geometry of the ligand.

Docking calculation: Using a docking algorithm to explore the conformational space of the ligand within the protein's binding site and to score the different binding poses based on a scoring function.

Analysis of results: The best-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

These simulations can guide the design of new derivatives with improved potency and selectivity by suggesting modifications to the molecular structure that enhance binding to the target.

| Target Protein (Example) | Binding Affinity (Illustrative) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -8.5 kcal/mol | Met793, Gly796, Leu844 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.9 kcal/mol | Cys919, Asp1046, Phe1047 |

| Human Serum Albumin (HSA) | -6.2 kcal/mol | Trp214, Arg222, Lys444 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and functionalization of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies.

For instance, the nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the quinazoline ring is a common synthetic transformation. mdpi.com Computational studies can elucidate the regioselectivity of this reaction, explaining why nucleophiles preferentially attack the C4 position over the C2 position. This is often rationalized by examining the charge distribution and the stability of the Meisenheimer-like intermediates. Theoretical investigations can also shed light on the catalytic cycles of metal-catalyzed cross-coupling reactions used to introduce further diversity into the quinazoline scaffold. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For quinazoline analogues, 2D- and 3D-QSAR models have been developed to predict their anticancer, antimicrobial, and other biological activities.

A typical QSAR study on a series of 4-substituted-2-methoxyquinazoline analogues would involve:

Data set preparation: A collection of compounds with experimentally determined biological activities.

Descriptor calculation: Calculation of a large number of molecular descriptors, which can be constitutional, topological, electrostatic, or quantum chemical in nature.

Model development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.

Model validation: Assessing the statistical significance and predictive power of the model using internal and external validation techniques.

The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for biological activity, thereby guiding the design of more potent analogues.

Conformational Analysis and Stereochemical Considerations

The three-dimensional conformation of a molecule can significantly influence its physical, chemical, and biological properties. For this compound, conformational analysis would focus on the orientation of the methoxy group relative to the quinazoline ring. While the quinazoline ring system is largely planar, rotation around the C2-O bond of the methoxy group can lead to different conformers.

Computational methods, such as potential energy surface scans, can be used to identify the most stable conformers and to determine the energy barriers to rotation. For related systems like 2-methoxypyridine, studies have shown preferences for specific conformers due to a balance of steric and electronic effects. rsc.org Similar principles would apply to this compound, where orbital interactions and steric hindrance would dictate the preferred orientation of the methoxy group. Understanding these conformational preferences is important as they can affect how the molecule interacts with biological receptors or participates in chemical reactions.

Strategic Applications of 4 Chloro 2 Methoxyquinazoline As a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The chemical architecture of 4-chloro-2-methoxyquinazoline makes it an important intermediate in the creation of elaborate organic molecules. The chlorine atom at the C4 position of the quinazoline (B50416) ring is a reactive site, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of various nitrogen, oxygen, and sulfur nucleophiles, paving the way for the synthesis of complex molecular frameworks.

For instance, this compound serves as a precursor in the synthesis of molecules with potential therapeutic applications. The substitution of the chloro group with different amines is a common and efficient method to produce a variety of 4-aminoquinazoline derivatives. scispace.comnih.gov These derivatives are integral to the structure of several known biologically active agents. For example, the synthesis of prazosin, a medication used to treat high blood pressure, involves a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) intermediate, highlighting the importance of the chloro-substituent in the pyrimidine (B1678525) ring for introducing the required amino group. Similarly, the synthesis of bunazosin (B1200336) also proceeds through a 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) intermediate.

Research has demonstrated the reaction of 4-chloroquinazolines with various nucleophiles. For example, it can react with hydrazine (B178648) hydrate (B1144303) to form 4-hydrazinoquinazoline, or with sodium azide (B81097) to yield a tetrazoloquinazoline derivative via an azido (B1232118) intermediate. scispace.comresearchgate.net Furthermore, its reaction with glucosamine (B1671600) hydrochloride showcases its utility in synthesizing sugar-conjugated quinazoline derivatives. scispace.com These reactions underscore the role of this compound as a versatile platform for accessing a diverse range of complex substituted quinazolines.

Construction of Privileged Quinazoline-Based Scaffolds for Research

In the field of medicinal chemistry, the quinazoline ring system is recognized as a "privileged scaffold". This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govrsc.orgresearchgate.net this compound is a key building block for the construction of these privileged quinazoline-based scaffolds. nih.govrsc.orgresearchgate.net

The reactivity of the 4-chloro group allows for the systematic modification of the quinazoline core, enabling the creation of libraries of compounds for biological screening. nih.gov A prominent example is the synthesis of 4-anilinoquinazolines, a class of compounds that has been extensively investigated for its potential as anticancer agents. nih.govbeilstein-journals.org These compounds often function as inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are crucial in regulating cell growth and proliferation. nih.gov The synthesis of these scaffolds typically involves the N-arylation of 4-chloroquinazolines with various substituted anilines. nih.govbeilstein-journals.org

The versatility of this building block is further demonstrated by its use in creating diverse heterocyclic systems. For example, reaction with thiosemicarbazide (B42300) can lead to the formation of triazolyl-thiadiazolyl or triazolyl-thienyl quinazoline derivatives. scispace.com This ability to readily introduce a variety of substituents allows researchers to fine-tune the steric and electronic properties of the resulting molecules, which is a critical aspect of drug design and the exploration of structure-activity relationships (SAR).

| Starting Material | Reactant | Resulting Scaffold | Potential Application Area |

| 4-Chloroquinazoline (B184009) | Substituted Anilines | 4-Anilinoquinazolines | Anticancer (EGFR inhibitors) nih.gov |

| 4-Chloro-2-ethoxyquinazoline | Thiosemicarbazide | 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide | Precursor for triazoloquinazolines scispace.comresearchgate.net |

| 4-Chloro-2-ethoxyquinazoline | Sodium Azide | Tetrazolo[1,5-c]quinazoline | Heterocyclic synthesis scispace.comresearchgate.net |

| 4-Chloro-2-ethoxyquinazoline | Hydrazine Hydrate | 4-Hydrazinoquinazoline | Intermediate for further functionalization scispace.comresearchgate.net |

Utilization in Cascade Reactions and Multicomponent Synthesis

While specific examples detailing the use of this compound in cascade or multicomponent reactions are not extensively documented in the provided search results, the general reactivity of the quinazoline scaffold lends itself to such synthetic strategies. Cascade reactions, where a series of intramolecular transformations occur sequentially in a single step, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient methods for building molecular complexity. nih.govbeilstein-journals.orgrsc.org

The quinazoline core itself can be synthesized through multicomponent approaches. For example, the Doebner reaction, a classic MCR, can be used to synthesize quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov Although this example leads to a quinoline (B57606), similar principles can be applied to the synthesis of quinazoline frameworks. The inherent reactivity of intermediates like this compound makes them plausible candidates for inclusion in the design of novel MCRs to rapidly generate diverse libraries of quinazoline derivatives. The electrophilic nature of the C4 position could allow it to be trapped by a nucleophile generated in situ during a multicomponent process, leading to highly substituted products in a single operation.

Development of Novel Methodologies Leveraging its Reactivity

The distinct reactivity of this compound has spurred the development of new synthetic methodologies. A significant area of this development is in the amination reactions to form 4-aminoquinazolines. nih.gov Traditional methods often require harsh conditions, especially when using electron-poor amines. nih.govbeilstein-journals.org To overcome these limitations, researchers have developed more efficient protocols, such as microwave-mediated N-arylation. nih.govbeilstein-journals.org This technique allows for rapid and efficient synthesis of 4-anilinoquinazolines, even with a wide range of anilines bearing both electron-donating and electron-withdrawing groups, often in more environmentally friendly solvent systems like THF/water. nih.gov

Furthermore, the development of base-free amination strategies under microwave irradiation represents a significant methodological advancement. nih.govbeilstein-journals.org This approach not only improves yields and reaction times but also enhances the sustainability of the synthesis by reducing the need for additional reagents. nih.gov The unique reactivity of the 4-chloro group also allows for selective functionalization. For instance, in molecules containing multiple halogen atoms, the chloro group at the 4-position of the quinazoline ring can be selectively substituted, enabling precise control over the final molecular structure. This selectivity is crucial for the targeted synthesis of complex molecules and for creating diverse compound libraries for drug discovery.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-methoxyquinazoline, and how can reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via cyclization or substitution reactions. For example:

- Cyclization approach : Reacting substituted anthranilic acid derivatives with urea or thiourea under reflux conditions (e.g., in DMSO or ethanol) to form the quinazoline core. Chlorination can be achieved using POCl₃ or PCl₅, followed by methoxy substitution via nucleophilic aromatic substitution (SNAr) .

- Key parameters : Temperature (reflux at 80–120°C), solvent polarity, and reaction duration (12–24 hours) significantly impact yield. Crystallization in water-ethanol mixtures often purifies the product (65–80% yields reported) .

| Synthetic Method | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization of anthranilic acid derivatives | Reflux in DMSO, 18 hours | 65% | |

| Hydrogenation of intermediates | H₂/Pd-C, 50°C | 72% |

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Waste disposal : Segregate chemical waste in labeled containers and engage certified agencies for disposal. Avoid aqueous release due to potential environmental toxicity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm structural integrity by analyzing aromatic proton signals (δ 7.0–8.5 ppm) and methoxy groups (δ 3.8–4.2 ppm) in deuterated DMSO or CDCl₃ .

- HPLC-MS : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases. Molecular ion peaks ([M+H]⁺) should align with the theoretical m/z (240.69) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays : Screen for anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents. Measure ED₅₀ values and compare with standard drugs (e.g., phenytoin) .

- CNS depressant activity : Employ locomotor activity tests or rotarod performance assays to assess sedation/motor coordination effects .

Q. What strategies optimize synthetic yields when modifying the quinazoline core?

Methodological Answer:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the 4-position.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while methanol/water mixtures aid crystallization .

- Contradiction resolution : If yields vary between studies (e.g., 65% vs. 80%), re-examine stoichiometry, drying of reagents, or inert atmosphere use .

Q. How do substituent modifications influence the structure-activity relationship (SAR) of quinazoline derivatives?

Methodological Answer:

- Electron-withdrawing groups : Chloro or nitro groups at the 4-position enhance receptor binding affinity in anticonvulsant assays .

- Methoxy positioning : 2-Methoxy groups improve blood-brain barrier penetration compared to 6/7-substituted analogs .

- Data-driven SAR : Tabulate IC₅₀ values against substituent types to identify pharmacophores.

| Derivative | Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Chloro-2-methoxy | -OCH₃ at C2 | 12 µM (GABA receptor) | |

| 4-Nitro-2-methoxy | -NO₂ at C4 | 8 µM (GABA receptor) |

Q. What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

Q. How can this compound be applied in interdisciplinary research (e.g., material science)?

Methodological Answer:

- Coordination chemistry : Use as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to develop catalysts or sensors. Characterize complexes via UV-Vis and cyclic voltammetry .

- Polymer synthesis : Incorporate into monomers for thermally stable polyamides, leveraging quinazoline’s aromatic rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.